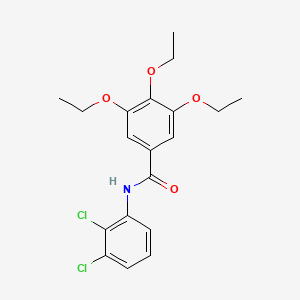![molecular formula C11H9N3OS B3733616 7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3733616.png)
7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a fused pyrimidine-thiophene ring system that has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease. It has also been shown to interact with specific receptors, including the dopamine D2 receptor, which is involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have different biochemical and physiological effects, depending on the specific application. In the treatment of cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In the treatment of Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function and reduce motor symptoms. In the treatment of bacterial, fungal, and viral infections, this compound has been shown to have antibacterial, antifungal, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its potential applications in various fields, its relatively simple synthesis, and its ability to interact with specific receptors and enzymes. The limitations of using this compound in lab experiments include its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for the study of 7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, including the development of new synthesis methods, the identification of new potential applications, and the optimization of its pharmacological properties. Some potential future directions include the study of its potential applications in the treatment of other diseases, including viral infections and autoimmune diseases, the development of more potent analogs, and the investigation of its potential as a diagnostic tool.
Applications De Recherche Scientifique
7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential antibacterial, antifungal, and antiviral properties.
Propriétés
IUPAC Name |
11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-5-3-7-8-9(10(15)13-4-12-8)16-11(7)14-6(5)2/h3-4H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLFOYDPGCMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)SC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-isopropyl-1-methyl-5-[6-(trifluoromethyl)-3-pyridinyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733557.png)
![2-methyl-6-(1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B3733567.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]butanamide](/img/structure/B3733568.png)
![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3733578.png)


![methyl 5-[(diethylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3733587.png)
![diethyl {amino[2-(4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B3733600.png)
![N-(4-tert-butylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733607.png)
![ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3733613.png)

![3-[(5-amino-1H-tetrazol-1-yl)imino]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B3733623.png)
![6-(difluoromethyl)-2-[3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)phenyl]-4(3H)-pyrimidinone](/img/structure/B3733631.png)